

Application Note: Quantification of ABBV-467 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: ABBV-467

Cat. No.: B15583276

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Introduction

ABBV-467 is a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).^[1] As a promising therapeutic candidate in oncology, particularly for hematological malignancies, robust and sensitive analytical methods are required for its quantification in biological matrices to support pharmacokinetic (PK) and toxicokinetic (TK) studies. This document provides a detailed protocol for the quantification of **ABBV-467** in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The method described herein is based on a validated assay with a lower limit of quantification (LLOQ) of 3 ng/mL, as referenced in clinical studies of **ABBV-467**.^{[1][2]}

Principle

This method utilizes protein precipitation for the extraction of **ABBV-467** from human plasma, followed by separation using reverse-phase ultra-high-performance liquid chromatography (UHPLC) and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. An appropriate internal standard (IS) should be used to ensure accuracy and precision.

Quantitative Data Summary

While specific quantitative performance data for the validated **ABBV-467** assay is not publicly available, the following table outlines typical validation parameters for such a bioanalytical method.

Parameter	Typical Acceptance Criteria
Lower Limit of Quantification (LLOQ)	3 ng/mL[1][2]
Linearity (Correlation Coefficient, r^2)	≥ 0.99
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Accuracy (%Bias)	Within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ)
Matrix Effect	Monitored and within acceptable limits
Recovery	Consistent, precise, and reproducible
Stability (Freeze-Thaw, Bench-Top, Long-Term)	Within $\pm 15\%$ of nominal concentration

Experimental Protocol

Materials and Reagents

- **ABBV-467** reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled analog of **ABBV-467**)
- Control human plasma (K2EDTA)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- 96-well protein precipitation plates

- 96-well collection plates

Instrumentation

- UHPLC system (e.g., Waters Acquity UPLC, Agilent 1290 Infinity II)
- Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-XS)
- Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)

Preparation of Stock and Working Solutions

- **ABBV-467** Stock Solution (1 mg/mL): Accurately weigh the **ABBV-467** reference standard and dissolve in an appropriate solvent (e.g., DMSO or methanol) to achieve a final concentration of 1 mg/mL.
- Internal Standard Stock Solution (1 mg/mL): Prepare the IS stock solution in a similar manner.
- Working Solutions: Prepare serial dilutions of the **ABBV-467** stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration.

Sample Preparation (Protein Precipitation)

- Aliquot 50 μ L of plasma samples (standards, QCs, and unknown samples) into a 96-well protein precipitation plate.
- Add 150 μ L of the internal standard working solution in acetonitrile to each well.
- Mix thoroughly by vortexing for 2 minutes.
- Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well collection plate.
- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 μ L of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Seal the plate and vortex to mix. The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

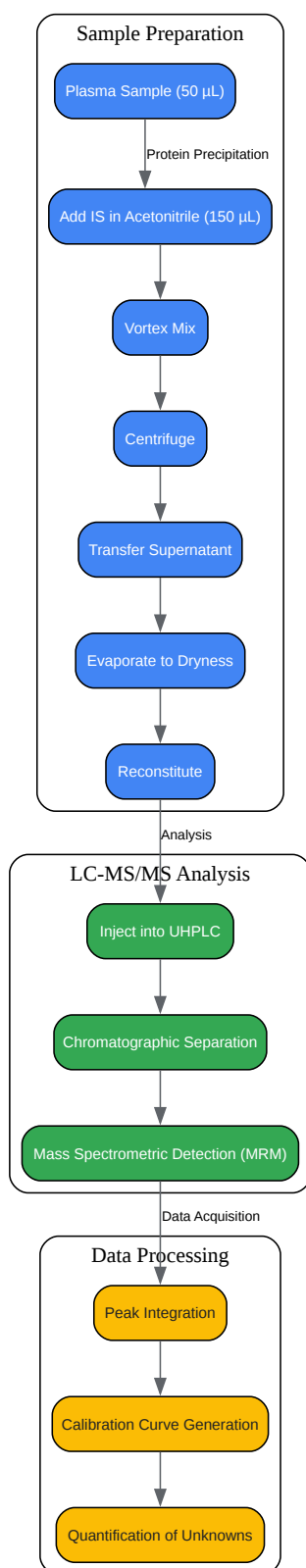
Parameter	Condition
Column	C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient	Time (min)
0.0	
0.5	
2.5	
3.5	
3.6	
5.0	

Mass Spectrometry:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	Medium
Ion Source Gas 1	50 psi
Ion Source Gas 2	50 psi
MRM Transitions	To be determined by infusion of ABBV-467 and IS
Precursor Ion (Q1)	m/z of ABBV-467
Product Ion (Q3)	m/z of a stable fragment ion
Precursor Ion (Q1) - IS	m/z of IS
Product Ion (Q3) - IS	m/z of a stable fragment ion of IS

Note: The specific MRM transitions, declustering potential, collision energy, and other compound-dependent parameters must be optimized for **ABBV-467** and the selected internal standard.

Visualizations

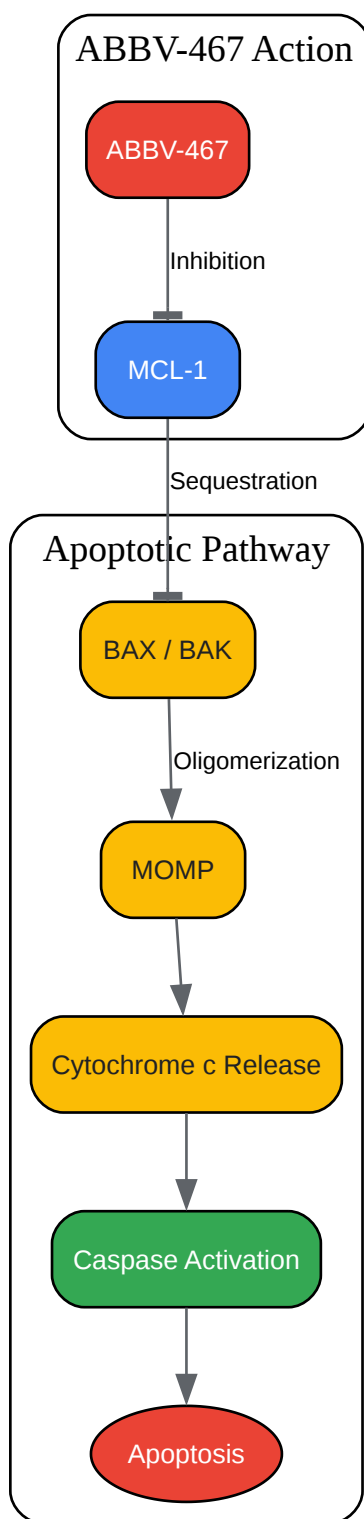


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Caption: Experimental workflow for the quantification of **ABBV-467** in plasma.

Signaling Pathway

ABBV-467 is an inhibitor of MCL-1, a key pro-survival protein in the BCL-2 family. By binding to MCL-1, **ABBV-467** prevents it from sequestering pro-apoptotic proteins like BAK and BAX. This allows BAK and BAX to oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis.



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References

- 1. Selective MCL-1 inhibitor ABBV-467 is efficacious in tumor models but is associated with cardiac troponin increases in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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